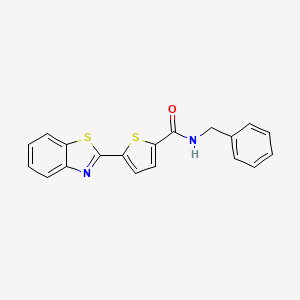
1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea is a complex organic compound that features an imidazole ring, a phenyl group, and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by reacting an aromatic aldehyde with o-phenylenediamine in the presence of a suitable solvent such as dimethylformamide (DMF) and a sulfur source.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Urea Formation: Finally, the thioether intermediate is reacted with an isocyanate derivative to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
化学反応の分析
Types of Reactions
1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea can undergo various types of chemical reactions, including:
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: H2, Pd/C
Substitution: Br2, HNO3
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Reduced imidazole derivatives
Substitution: Halogenated or nitrated phenyl derivatives
科学的研究の応用
1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
作用機序
The mechanism of action of 1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The thioether and urea moieties can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
1-(2-(4-phenyl-1H-imidazol-2-yl)ethyl)-3-(o-tolyl)urea: Lacks the thioether linkage, which may affect its reactivity and biological activity.
1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-phenylurea: Contains a phenyl group instead of an o-tolyl group, which may influence its steric and electronic properties.
Uniqueness
1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea is unique due to the presence of both the thioether and urea functionalities, which provide a diverse range of chemical reactivity and potential biological activity .
特性
IUPAC Name |
1-(2-methylphenyl)-3-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-14-7-5-6-10-16(14)22-18(24)20-11-12-25-19-21-13-17(23-19)15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,21,23)(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFUTGZMLXPVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(tert-butyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2833919.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2833920.png)

![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2833924.png)

![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B2833927.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2833929.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2833930.png)
![2-(4-Chlorophenyl)-4-methyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2833931.png)

![2-chloro-4-(methylsulfonyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2833934.png)
![3-(3-methylthiophen-2-yl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2833935.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]-2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetamide](/img/structure/B2833936.png)

